molecular formula C9H11NO4 B014692 2-Amino-4,5-dimethoxybenzoic acid CAS No. 5653-40-7

2-Amino-4,5-dimethoxybenzoic acid

Cat. No. B014692
CAS RN: 5653-40-7
M. Wt: 197.19 g/mol
InChI Key: HJVAVGOPTDJYOJ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds similar to 2-Amino-4,5-dimethoxybenzoic acid, such as 2-amino-4,5-dimethylbenzoic acid, involves multiple stages including condensation, cyclization, and oxidation processes. Cheng Lin (2013) describes a synthesis process for 2-amino-4,5-dimethylbenzoic acid with an overall yield of 34.3% (Cheng Lin, 2013).

Molecular Structure Analysis

Studies on related compounds, such as 2,4-dimethoxybenzoic acid, reveal that these molecules typically have nearly planar structures. The methyl and carboxylic acid groups are often oriented out of the molecular plane due to steric interactions (D. H. Barich et al., 2004).

Chemical Reactions and Properties

Reactions involving aminobenzoic acids, such as 2-aminobenzoic acid, can lead to the formation of various compounds. For example, Trofimov et al. (2009) discuss the synthesis of functionalized amino acids from reactions of aminobenzoic acids with α,β-acetylenic γ-hydroxy nitriles (B. Trofimov et al., 2009).

Physical Properties Analysis

The physical properties of related compounds like 3,5-dimethoxybenzoic acid indicate that these molecules are planar and form hydrogen-bonded cyclic dimers, providing insights into their potential behavior and interactions (D. Lynch et al., 1994).

Chemical Properties Analysis

The chemical properties of benzoic acid derivatives, including aminobenzoic acids, are characterized by their ability to form various hydrogen-bonded motifs and interactions. For instance, K. Thanigaimani et al. (2006) describe the hydrogen-bonding patterns in a cocrystal of 2-amino-4,6-dimethoxy­pyrimidine with 4-aminobenzoic acid (K. Thanigaimani et al., 2006).

Scientific Research Applications

  • Synthesis of Functionalized Amino Acids and Cyanomethylhydroxyalkyl Ketones : Aminobenzoic acids, including 2-amino-4,5-dimethoxybenzoic acid, can synthesize functionalized amino acids and cyanomethylhydroxyalkyl ketones. They act as catalysts in the one-pot conversion to 5-amino-2,2-dimethyl-3(2H)-furanone with significant efficiency (Trofimov et al., 2009).

  • Fluorescence Derivatization Reagent for Aromatic Aldehydes : 2,2′-Dithiobis(1-amino-4,5-dimethoxybenzene), derived from 2-amino-4,5-dimethoxybenzoic acid, is used as a highly sensitive, selective, and stable fluorescence derivatization reagent for aromatic aldehydes in liquid chromatography (Hara et al., 1994).

  • Synthesis of Novel Acid Mono Azo Dye : This compound is used to synthesize a novel acid mono azo dye, HQD, by coupling its diazonium salt solution with 8-hydroxyquinoline. This dye exhibits promising properties in tautomeric stability and optical band gap measurements (Saçmacı et al., 2012).

  • Antifungal Activity : 2,5-dimethoxybenzoic acid, a closely related compound, effectively reduces postharvest decay of strawberry fruits, suggesting potential applications in agriculture and food preservation (Lattanzio et al., 1996).

Safety And Hazards

“2-Amino-4,5-dimethoxybenzoic acid” is classified as a skin irritant (Category 2), eye irritant (Category 2A), and may cause respiratory irritation (Category 3) according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It is advised to avoid breathing dust/fume/gas/mist/vapors/spray, and to wear protective gloves/eye protection/face protection .

Future Directions

“2-Amino-4,5-dimethoxybenzoic acid” is an important raw material and intermediate used in organic synthesis, pharmaceuticals, agrochemicals, and dyestuff . Its future directions could involve further exploration of its antitumor properties and its potential applications in organic synthesis .

properties

IUPAC Name

2-amino-4,5-dimethoxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO4/c1-13-7-3-5(9(11)12)6(10)4-8(7)14-2/h3-4H,10H2,1-2H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJVAVGOPTDJYOJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C(=C1)C(=O)O)N)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90205087
Record name 4,5-Dimethoxyanthranilic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90205087
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-4,5-dimethoxybenzoic acid

CAS RN

5653-40-7
Record name 2-Amino-4,5-dimethoxybenzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5653-40-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4,5-Dimethoxyanthranilic acid
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4,5-Dimethoxyanthranilic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90205087
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4,5-dimethoxyanthranilic acid
Source European Chemicals Agency (ECHA)
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
169
Citations
DJ Harvey - Journal of mass spectrometry, 2005 - Wiley Online Library
N‐Linked glycans from bovine ribonuclease B, chicken ovalbumin, bovine fetuin, porcine thyroglobulin and human α 1 ‐acid glycoprotein were derivatized with 2‐aminobenzoic acid by …
CF Cooper - 1978 - search.proquest.com
thesis and dissertation copies are in typewriter face, while others may be Page 1 INFORMATION TO USERS This manuscript has been reproduced from the microfilm master. UMI films …
M Saçmacı, HK Çavuş, H Arı, R Şahingöz… - Spectrochimica Acta Part …, 2012 - Elsevier
Novel acid mono azo dye, 2-[(E)-(8-hydroxyquinolin-5yl)-diazenyl]-4,5-dimethoxybenzoic acid (HQD), was synthesized by coupling diazonium salt solution of 2-amino-4,5-…
E Lebègue, T Brousse, O Crosnier, J Gaubicher… - Electrochemistry …, 2012 - Elsevier
Redox properties have been imparted to activated carbon with a high degree of functionalization by chemical grafting of 2-amino-4,5-dimethoxybenzoic acid in situ diazotized. The …
Y Shi, Y Chen, L Chen, J Sun, G Chen - Russian Chemical Bulletin, 2022 - Springer
A synthetic route to BIX-01294 was designed by means of retrosynthetic analysis and convergent synthesis. Using 2-amino-4,5-dimethoxybenzoic acid and urea as the starting materials…
SA Rocco, JE Barbarini, R Rittner - Synthesis, 2004 - thieme-connect.com
Some 4-N-(3′-or 4′-substituted-phenyl) amino-6, 7-dimethoxyquinazolines and the corresponding unsubstituted compounds were synthesized from 2-amino-4, 5-dimethoxybenzoic …
H Liu, H Xu - Acta Chimica Sinica, 2012 - sioc-journal.cn
Six new quinazoline derivatives 4a~ 4f bearing thiosemicabazone have been designed and synthesized by four step reactions of cyclization, chlorination, substitution and condensation …
Number of citations: 4 sioc-journal.cn
G Kim, KC Lee, J Kim, J Lee, SM Lee, JC Lee, JH Seo… - Tetrahedron, 2013 - Elsevier
Cycloaddition is one of the best-studied types of reactions in the organic chemistry of fullerenes, engendering [6,6]-closed adducts in the vast majority of cases. Notwithstanding that a …
MS Shahbaz, A Anwar, SM Saad, Kanwal, A Anwar… - Parasitology …, 2020 - Springer
Acanthamoeba castellanii is a free-living amoeba which can cause a blinding keratitis and fatal granulomatous amoebic encephalitis. The treatment of Acanthamoeba infections is …
M Gütschow, U Neumann - Monatshefte für Chemie/Chemical Monthly, 1995 - Springer
2-Benzoylamino-6,7-dimethoxy-4H-3,1-benzoxazin-4-one was prepared by thermal treatment of 2-(3-benzoylthioureido)-4,5-dimethoxybenzoic acid and by benzoylation of 2-amino-6,7-…

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